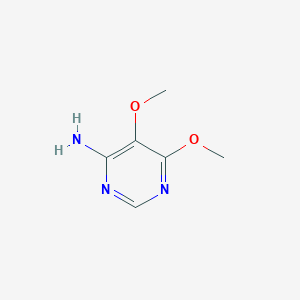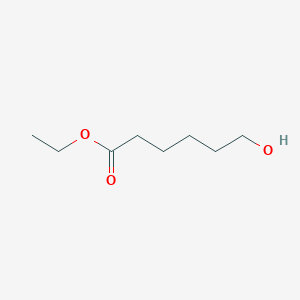![molecular formula C38H78N4O2 B105544 N,N'-[Ethane-1,2-diylbis(iminoethane-2,1-diyl)]bishexadecan-1-amide CAS No. 19019-45-5](/img/structure/B105544.png)
N,N'-[Ethane-1,2-diylbis(iminoethane-2,1-diyl)]bishexadecan-1-amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-[Ethane-1,2-diylbis(iminoethane-2,1-diyl)]bishexadecan-1-amide, commonly known as EDEA, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields. EDEA is a long-chain amide that has been synthesized through a multi-step process. This compound has been studied for its biochemical and physiological effects, as well as its potential use in scientific research.
Mecanismo De Acción
The mechanism of action of EDEA is not fully understood. However, it is believed that EDEA interacts with the lipid bilayer of cell membranes, which can alter their fluidity and permeability. This can lead to changes in cellular processes, such as signal transduction and ion transport.
Efectos Bioquímicos Y Fisiológicos
EDEA has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that EDEA can inhibit the growth of cancer cells and induce apoptosis. EDEA has also been shown to have anti-inflammatory properties and can inhibit the expression of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using EDEA in lab experiments is its ability to form stable complexes with various drugs, which can improve their solubility and bioavailability. EDEA can also be used as a surfactant in the formulation of liposomes, which can improve drug delivery to specific cells or tissues. However, one limitation of using EDEA is its potential toxicity, which can vary depending on the concentration and duration of exposure.
Direcciones Futuras
There are several future directions for research on EDEA. One area of interest is the development of EDEA-based drug delivery systems for the treatment of various diseases, such as cancer and inflammatory disorders. Another area of interest is the study of EDEA's mechanism of action and its interactions with cell membranes. Additionally, further research is needed to determine the safety and toxicity of EDEA in vivo.
Métodos De Síntesis
The synthesis of EDEA involves a multi-step process that starts with the reaction of hexadecan-1-amine with ethylene diamine. This reaction produces the intermediate compound, N,N'-bis(hexadecyl)ethane-1,2-diamine. This intermediate is then reacted with ethyl chloroformate to produce N,N'-bis(hexadecyl)ethane-1,2-diamine carbamate. Finally, the carbamate is reacted with ethylenediamine to produce EDEA.
Aplicaciones Científicas De Investigación
EDEA has potential applications in various fields of scientific research. One of the most promising applications of EDEA is in the field of drug delivery. EDEA has been shown to form stable complexes with various drugs, which can improve their solubility and bioavailability. EDEA can also be used as a surfactant in the formulation of liposomes, which are used to deliver drugs to specific cells or tissues.
Propiedades
Número CAS |
19019-45-5 |
|---|---|
Nombre del producto |
N,N'-[Ethane-1,2-diylbis(iminoethane-2,1-diyl)]bishexadecan-1-amide |
Fórmula molecular |
C38H78N4O2 |
Peso molecular |
623.1 g/mol |
Nombre IUPAC |
N-[2-[2-[2-(hexadecanoylamino)ethylamino]ethylamino]ethyl]hexadecanamide |
InChI |
InChI=1S/C38H78N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(43)41-35-33-39-31-32-40-34-36-42-38(44)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39-40H,3-36H2,1-2H3,(H,41,43)(H,42,44) |
Clave InChI |
FFGPUOLFAAHGHS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)NCCNCCNCCNC(=O)CCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NCCNCCNCCNC(=O)CCCCCCCCCCCCCCC |
Otros números CAS |
19019-45-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



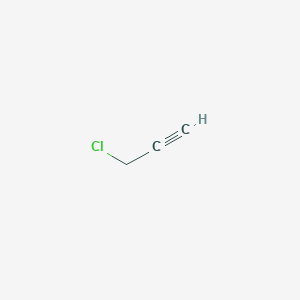
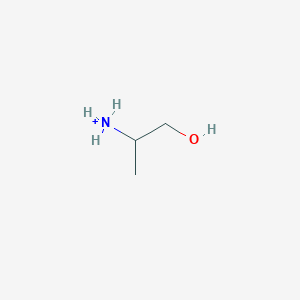
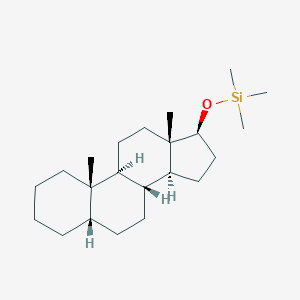
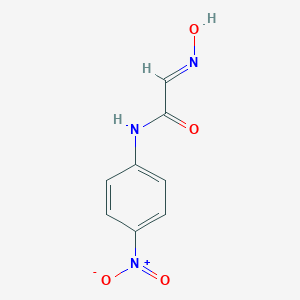
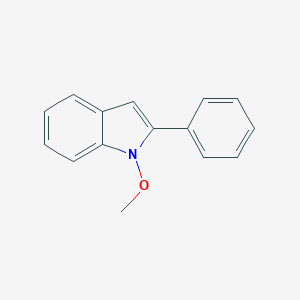

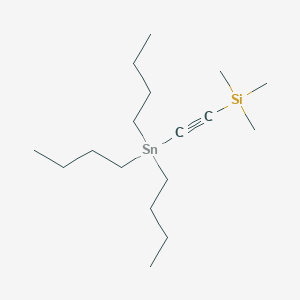
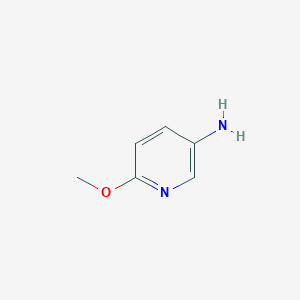
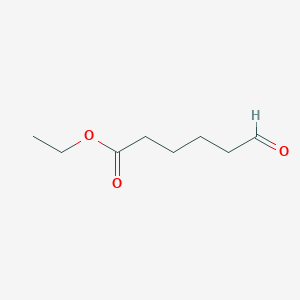

![2-Methylbenzo[cd]indole](/img/structure/B105486.png)
